molecular formula H2O2Sn B084717 Tin dihydroxide CAS No. 12026-24-3

Tin dihydroxide

Cat. No. B084717
M. Wt: 186.74 g/mol
InChI Key: CVNKFOIOZXAFBO-UHFFFAOYSA-J
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Patent
US05776425

Procedure details

Tan et al. disclosed a process for the preparation of mixture powder containing tin and molybdenum oxides (Sn-Mo-O) (see J. of Catalysis, 17, 132-142(1970)). In their process, ammonia water was added into a water solution of tin tetrachloride to obtain tin hydroxide precipitate, which was then dispersed in the water solution of molybdenum ammonia. The binary oxide powder was finally obtained by drying the solution. Sala et al. disclosed a process for the preparation of Sn-Sb-O powder (see J. of Catalysis, 34, 68-78 (1974)). In this process, ammonia water was added the water solution of tin chloride and antimony chloride to obtain mixture precipitate of tin hydroxide and antimony hydroxide, which was then dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
antimony chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].N.[Sn:3](Cl)(Cl)(Cl)Cl.[Sb:8](Cl)(Cl)Cl>O>[OH-:1].[Sn+4:3].[OH-:1].[OH-:1].[OH-:1].[OH-:1].[Sb+3:8].[OH-:1].[OH-:1] |f:0.1,5.6.7.8.9,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
antimony chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sb](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by drying the solution
CUSTOM
Type
CUSTOM
Details
for the preparation of Sn-Sb-O powder (see J. of Catalysis, 34, 68-78 (1974))

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Sn+4].[OH-].[OH-].[OH-]
Name
Type
product
Smiles
[OH-].[Sb+3].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05776425

Procedure details

Tan et al. disclosed a process for the preparation of mixture powder containing tin and molybdenum oxides (Sn-Mo-O) (see J. of Catalysis, 17, 132-142(1970)). In their process, ammonia water was added into a water solution of tin tetrachloride to obtain tin hydroxide precipitate, which was then dispersed in the water solution of molybdenum ammonia. The binary oxide powder was finally obtained by drying the solution. Sala et al. disclosed a process for the preparation of Sn-Sb-O powder (see J. of Catalysis, 34, 68-78 (1974)). In this process, ammonia water was added the water solution of tin chloride and antimony chloride to obtain mixture precipitate of tin hydroxide and antimony hydroxide, which was then dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
antimony chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].N.[Sn:3](Cl)(Cl)(Cl)Cl.[Sb:8](Cl)(Cl)Cl>O>[OH-:1].[Sn+4:3].[OH-:1].[OH-:1].[OH-:1].[OH-:1].[Sb+3:8].[OH-:1].[OH-:1] |f:0.1,5.6.7.8.9,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
antimony chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sb](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by drying the solution
CUSTOM
Type
CUSTOM
Details
for the preparation of Sn-Sb-O powder (see J. of Catalysis, 34, 68-78 (1974))

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Sn+4].[OH-].[OH-].[OH-]
Name
Type
product
Smiles
[OH-].[Sb+3].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05776425

Procedure details

Tan et al. disclosed a process for the preparation of mixture powder containing tin and molybdenum oxides (Sn-Mo-O) (see J. of Catalysis, 17, 132-142(1970)). In their process, ammonia water was added into a water solution of tin tetrachloride to obtain tin hydroxide precipitate, which was then dispersed in the water solution of molybdenum ammonia. The binary oxide powder was finally obtained by drying the solution. Sala et al. disclosed a process for the preparation of Sn-Sb-O powder (see J. of Catalysis, 34, 68-78 (1974)). In this process, ammonia water was added the water solution of tin chloride and antimony chloride to obtain mixture precipitate of tin hydroxide and antimony hydroxide, which was then dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
antimony chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].N.[Sn:3](Cl)(Cl)(Cl)Cl.[Sb:8](Cl)(Cl)Cl>O>[OH-:1].[Sn+4:3].[OH-:1].[OH-:1].[OH-:1].[OH-:1].[Sb+3:8].[OH-:1].[OH-:1] |f:0.1,5.6.7.8.9,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
antimony chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sb](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by drying the solution
CUSTOM
Type
CUSTOM
Details
for the preparation of Sn-Sb-O powder (see J. of Catalysis, 34, 68-78 (1974))

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Sn+4].[OH-].[OH-].[OH-]
Name
Type
product
Smiles
[OH-].[Sb+3].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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